5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC14540772
Molecular Formula: C15H15BrN2O2
Molecular Weight: 335.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN2O2 |
|---|---|
| Molecular Weight | 335.20 g/mol |
| IUPAC Name | 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) |
| Standard InChI Key | DXEGYHYXEIIENQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Introduction
5-Bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C15H15BrN2O2 and a molecular weight of 335.20 g/mol . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure, which combines a furan ring with a pyrrolidine moiety.
Synthesis and Chemical Reactions
While specific synthesis details for 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide are not readily available, compounds with similar structures often involve reactions such as nucleophilic substitution or condensation reactions. For example, the synthesis of related furan derivatives might involve the reaction of a furan-2-carboxylic acid derivative with an amine in the presence of a coupling agent.
Biological Activity and Potential Applications
Although specific biological activity data for 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide is limited, compounds with similar structures have shown potential in various biological assays. For instance, furan derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties . The presence of a pyrrolidine ring may enhance interactions with biological targets, suggesting potential applications in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume